molecular formula C9H5BrN4 B169370 (((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 102781-26-0

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No. B169370
M. Wt: 249.07 g/mol
InChI Key: TXWIAEBDXVYDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C9H5BrN4 . It has a molecular weight of 249.07 g/mol . The compound is also known by other synonyms such as 2-[[ (5-bromopyridin-2-yl)amino]methylidene]propanedinitrile .


Molecular Structure Analysis

The compound has a complex structure with a bromopyridyl group attached to a methylene group, which is further connected to a methane-1,1-dicarbonitrile group . The InChI representation of the compound is InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.2, indicating its partition coefficient . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . Its topological polar surface area is 72.5 Ų . The compound has a complexity of 300 .

Scientific Research Applications

Green Chemistry and Synthesis

A practical synthesis method for 5,5′-Methylene-bis(benzotriazole) demonstrates an efficient, environmentally benign approach to producing versatile intermediates for metal passivators and light-sensitive materials. This method highlights the application of green chemistry principles in synthesizing complex molecules (Gu et al., 2009).

Methane Conversion and Utilization

Research on methane conversion via oxidative methylation of aromatics over zeolite catalysts presents a green chemistry perspective, turning methane into valuable higher hydrocarbons. This conversion process signifies the importance of utilizing methane, a potent greenhouse gas, for producing chemicals of petrochemical relevance while adhering to principles of green chemistry (Adebajo, 2007).

Catalytic and Pyrolysis Approaches

The catalytic and molten media pyrolysis of methane for hydrogen production explores innovative methods to produce hydrogen with minimal CO/CO2 emissions. This research emphasizes the role of catalytic processes in environmental management and the development of sustainable energy resources (Msheik et al., 2021).

Bio-inspired Methane Oxidation

A review on biomimetic approaches to methane hydroxylation sheds light on the potential of emulating natural processes for the direct oxidation of methane. This approach could revolutionize chemical production by providing environmentally friendly solutions to material, energetic, and environmental challenges (Shilov & Shteinman, 2012).

properties

IUPAC Name

2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-8-1-2-9(14-6-8)13-5-7(3-11)4-12/h1-2,5-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWIAEBDXVYDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((5-Bromo-2-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.